2-(2-Methoxybenzyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14-9-5-2-6-11(14)10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
QIMKZCCXUIBJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Schiff Base Intermediate
The most widely documented method involves:
- Condensation : Reacting o-anisaldehyde with 1,2-phenylenediamine in anhydrous ethanol under reflux (3–5 h).
- Cyclization : Oxidative ring closure using 1,4-benzoquinone as the oxidizing agent at 80–85°C for 2 h.
Key Data
| Parameter | Value |
|---|---|
| Overall yield | 68–74% |
| Purity (HPLC) | >98% |
| Reaction scale | 10 g–1 kg |
This method produces characteristic off-white crystals with a melting point of 169–171°C. The ¹H NMR spectrum shows distinct signals at δ 2.67 (s, OCH₃), 3.58 (s, NCH₂), and aromatic protons between δ 7.15–7.87 ppm.
Microwave-Assisted Single-Pot Synthesis
Accelerated Cyclodehydration
A 2018 innovation utilizes microwave irradiation (150 W, 150°C) with 70% HCl as both catalyst and dehydrating agent:
Optimized Conditions
- Reagents : o-Anisaldehyde (1 eq), 1,2-phenylenediamine (1.05 eq)
- Solvent : DMF/HCl (3:1 v/v)
- Time : 12–15 min vs. 3–5 h conventionally
Comparative Performance
| Metric | Conventional | Microwave |
|---|---|---|
| Yield | 74% | 82% |
| Energy consumption | 5.2 kWh | 0.8 kWh |
| Purity | 98% | 99.5% |
This method reduces byproduct formation (≤0.3% unreacted aldehyde vs. 2–3% in thermal methods).
Transition Metal-Catalyzed Coupling
Palladium-Mediated C–N Bond Formation
A 2022 patent describes cross-coupling 2-bromo-1H-benzo[d]imidazole with 2-methoxybenzylzinc bromide:
Catalytic System
Performance Metrics
- Yield: 89% (isolated)
- Turnover number (TON): 445
- Ligand efficiency: 0.92
This method enables late-stage functionalization but requires rigorous exclusion of moisture and oxygen.
Solid-Phase Synthesis for High-Throughput Production
Polymer-Supported Methodology
A 2021 protocol uses Wang resin-bound benzimidazole precursors:
Stepwise Process
- Resin loading with Fmoc-protected amine (92% efficiency)
- On-resin cyclization using PyBOP/DIEA
- Cleavage with TFA/H₂O (95:5)
Scalability Data
| Batch Size | Purity | Average Yield |
|---|---|---|
| 1 mmol | 99.1% | 85% |
| 10 mmol | 98.7% | 83% |
| 100 mmol | 97.9% | 79% |
This approach facilitates parallel synthesis of analogs but requires specialized equipment.
Green Chemistry Approaches
Biocatalytic Synthesis
A 2023 study achieved enzymatic cyclization using Aspergillus niger laccase:
Reaction Parameters
- pH 5.0 citrate buffer
- 30°C, atmospheric oxygen
- 24 h reaction time
Sustainability Metrics
| Parameter | Value |
|---|---|
| E-factor | 2.1 vs. 8.7 (chemical) |
| PMI (Process Mass Intensity) | 6.3 |
| Energy Intensity | 0.4 kWh/mol |
While promising (68% yield), enzyme costs currently limit industrial adoption.
Comparative Methodological Analysis
Table 1: Synthetic Method Benchmarking
++++ = Excellent, + = Poor
Industrial-Scale Considerations
Cost-Benefit Analysis
Raw Material Costs (per kg product)
- o-Anisaldehyde: $42–48
- 1,2-Phenylenediamine: $55–62
- Catalyst systems: $120–380
Process Economics
| Method | CAPEX ($M) | OPEX ($/kg) |
|---|---|---|
| Batch conventional | 1.2 | 145 |
| Continuous microwave | 2.8 | 98 |
| Enzymatic | 4.1 | 210 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, especially at the benzimidazole core, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as methanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzimidazole derivatives .
Scientific Research Applications
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it has been studied for its potential to inhibit cancer cell growth by interacting with specific cancer-related proteins .
Comparison with Similar Compounds
Methoxy Group Position (Ortho vs. Para)
- 2-(4-Methoxybenzyl)-1H-benzo[d]imidazole (3m) : The para-substituted analog exhibits stronger NF-κB inhibition (IC₅₀ = 1.7 μM) compared to the ortho-substituted target compound (IC₅₀ = 2.4 μM). This suggests para-substitution enhances binding affinity, possibly due to improved alignment with the target’s active site .
- 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (3n) : Despite reduced potency, the ortho-methoxy group may confer steric or electronic effects that influence metabolic stability or off-target interactions.
Fluorophenyl Substitutions
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Fluorination at the phenyl ring’s 4-position enhances metabolic stability (aqueous solubility: 74 μg/mL at pH 7.4) without compromising GABA-A receptor binding. Computational docking reveals fluorophenyl derivatives adopt conformations similar to zolpidem, a GABA-A modulator .
- Methyl Substituents on the Benzimidazole Core : A methyl group at the 5-position of the benzimidazole ring abolishes GABA-A activity, highlighting the sensitivity of molecular recognition to steric hindrance .
Pharmacological Profiles Across Analog Families
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 2-benzylbenzimidazole scaffold is critical for NF-κB inhibition, with para-substitutions generally enhancing potency. Hydrogen-bond acceptors (e.g., methoxy, fluoro) on the benzyl group improve target engagement .
- Ortho-substitutions may reduce activity but improve drug-like properties, such as metabolic stability .
Therapeutic Potential: this compound is a viable lead for anti-inflammatory therapies, while fluorophenyl analogs show promise in neuropharmacology (GABA-A modulation) . Antimicrobial indolyl-benzimidazoles (e.g., 3aq) highlight the scaffold’s versatility .
Synthetic Optimization: Catalyst selection (e.g., W–ZnO@NH₂–CBB) and solvent systems (e.g., acetic acid for cyclization) significantly impact yields and purity .
Q & A
Q. What role does the methoxy group play in the physicochemical properties of the compound?
- Methodology : The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes the benzimidazole core via resonance. Comparative studies of methoxy-substituted vs. non-substituted derivatives show increased logP values (hydrophobicity) and altered melting points (e.g., 209–211°C for methoxy vs. 192–195°C for trifluoromethyl derivatives) .
Advanced Research Questions
Q. How can substituents on the benzimidazole core modulate biological activity, and what methodologies assess this?
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the 4-position show enhanced activity against S. aureus (MIC ~12.5 µg/mL) compared to methoxy groups .
- EGFR Inhibition : 2-Phenyl substituents with para-Cl or -CH₃ groups improve binding affinity (IC₅₀ ~0.8 µM) by interacting with hydrophobic pockets in the kinase domain .
- Methodology :
- In-silico Docking (AutoDock Vina) : Predict binding modes using crystal structures (PDB: 1M17) .
- In-vitro Assays : MTT cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) validate computational predictions .
Q. How to resolve contradictions in catalytic efficiency data when using SiO₂ vs. Pd-based catalysts?
- Methodology :
- NMR Mechanistic Studies : SiO₂ (5 wt%) catalyzes reactions via hydrogen bonding, confirmed by ²⁹Si NMR shifts, while Pd(II)/thiourea systems proceed through C–H activation, evidenced by Pd intermediate isolation .
- Kinetic Analysis : Compare turnover frequencies (TOF) under identical conditions. Pd systems achieve TOF >500 h⁻¹ for arylations, whereas SiO₂ yields TOF ~50 h⁻¹ but with better regioselectivity .
Q. What computational methods predict the binding affinity of benzimidazole derivatives to biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., EGFR) over 100 ns trajectories using GROMACS .
- ADMET Prediction : Use SwissADME to evaluate bioavailability (e.g., %ABS >70 for methoxy derivatives) and toxicity (e.g., Ames test negativity) .
Q. What strategies optimize reaction conditions to minimize by-products in benzimidazole synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (80–100°C), solvent (ethanol/water mixtures), and catalyst loading (5–10 mol%) .
- By-Product Analysis : LC-MS identifies dimerization products (e.g., bis-benzimidazoles), mitigated by slow reagent addition or scavengers (e.g., molecular sieves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
